molecular formula C14H15O4- B1375860 1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- CAS No. 648433-16-3

1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-

Cat. No. B1375860
M. Wt: 247.27 g/mol
InChI Key: UGXGXOIZHUXYBO-NWDGAFQWSA-M
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Description

Synthesis Analysis

The synthesis analysis of “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” is not available in the sources I found.



Molecular Structure Analysis

The molecular structure of “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” are not available in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” are not available in the sources I found.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Geometric Isomers : The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were isolated as hydrolysis products of 2-cyclopentanecarboxylic acid-5,5'-hydantoin. This study reveals the method of forming hydantoin ester from ethyl-2-oxocyclopentanecarboxylate, providing insights into the synthesis process involving 1,2-cyclopentanedicarboxylic acid derivatives (Curry, McLennan, Rettig, & Trotter, 1993).

  • Crystallographic Studies : X-ray crystallography was used to study these isomers, revealing that both isomers are zwitterionic in the solid state and the cis isomer molecules are linked by unusually strong hydrogen bonding. This study is pivotal in understanding the molecular structure and bonding of cis-1,2-cyclopentanedicarboxylic acid derivatives (Curry et al., 1993).

Chemical Behavior and Properties

  • Electrolytic Dissociation : A study on the electrolytic dissociation of isomeric cis and trans-1,2-cyclopentanedicarboxylic acids provided insights into the behavior of these compounds in solutions. Understanding their dissociation helps in determining the distribution of biopharmaceutically active and inactive forms in solutions, which is crucial for their application in the pharmaceutical industry (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

  • Conformational Preferences : A study focused on the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts, exploring the energetics of intramolecular hydrogen bonds in DMSO. This research provides valuable data on the conformations and stability of these compounds in different states (Emenike, Carroll, & Roberts, 2013).

Applications in Medicinal Chemistry

  • ACE Inhibitors : A study on the synthesis of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids revealed their potential as angiotensin-converting enzyme (ACE) inhibitors. This suggests that these derivatives could be relevant in the development of new ACE inhibitors for therapeutic purposes (Turbanti et al., 1993).

Safety And Hazards

The safety and hazards associated with “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” are not available in the sources I found.


Future Directions

The future directions for “1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-” are not available in the sources I found.


properties

IUPAC Name

(1S,2R)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)/p-1/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGXOIZHUXYBO-NWDGAFQWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20801011
Record name (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20801011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-

CAS RN

648433-16-3
Record name (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20801011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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